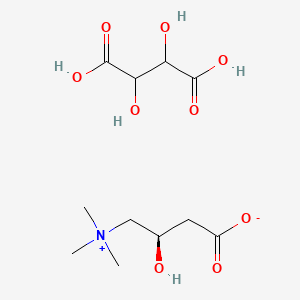

L-carnitine tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZALONVQKUWRRY-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Carnitine Tartrate: A Deep Dive into its Mechanism of Action in Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, is a critical factor in cellular energy metabolism.[1] Its tartrate salt, L-carnitine tartrate, is a stabilized form commonly used in supplementation and research. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in mitochondrial respiration, with a focus on its pivotal role in fatty acid oxidation, the regulation of key metabolic pathways, and its quantifiable impact on mitochondrial function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of L-carnitine's bioenergetic functions.

Core Mechanism of Action: The Carnitine Shuttle

The primary and most well-established role of L-carnitine is to facilitate the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA.[1][2] This transport mechanism, known as the carnitine shuttle, is essential because the inner mitochondrial membrane is impermeable to LCFAs.[2] The shuttle involves a coordinated series of steps orchestrated by three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine.[2][3] This is the rate-limiting step in fatty acid oxidation.[3]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[2]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitine and coenzyme A (CoA) back into fatty acyl-CoA and free L-carnitine.[2]

The newly formed fatty acyl-CoA in the mitochondrial matrix is then available for β-oxidation.

Impact on the Tricarboxylic Acid (TCA) Cycle and Electron Transport Chain (ETC)

By supplying acetyl-CoA from β-oxidation, this compound indirectly fuels the Tricarboxylic Acid (TCA) cycle. The acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of reactions that generate the reducing equivalents NADH and FADH2. These electron carriers then donate electrons to the Electron Transport Chain (ETC), driving the process of oxidative phosphorylation and ultimately leading to the production of ATP.

Furthermore, L-carnitine plays a crucial role in maintaining the mitochondrial acetyl-CoA/CoA ratio.[4] An accumulation of acetyl-CoA can inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme linking glycolysis to the TCA cycle. By converting excess acetyl-CoA to acetylcarnitine, which can then be transported out of the mitochondria, L-carnitine helps to maintain a healthy pool of free Coenzyme A, ensuring the continued flux of metabolites through the TCA cycle.[4]

Quantitative Effects on Mitochondrial Respiration

Supplementation with this compound has been shown to have measurable effects on various parameters of mitochondrial respiration. The following tables summarize key quantitative data from selected studies.

| Parameter | Study Population | L-Carnitine Dosage | Duration | Key Findings | Reference |

| Oxygen Consumption (VO2) | Patients with Mitochondrial Myopathy | 3 g/day | 2 months | Significant increase in VO2 at isotime (1151 ± 115 vs 1049 ± 104 mL/min) and at the limit of tolerance (1223 ± 114 vs 1060 ± 108 mL/min) during constant work rate exercise. | [5][6] |

| ATP Production | Bovine Peripheral Blood Mononuclear Cells | 25 g/day | 14 days | ATP production increased significantly by 22% from baseline. | [1] |

| Pyruvate Dehydrogenase (PDH) Complex Activity | Endurance Athletes | 2 g/day | 4 weeks | Dramatic increase in PDH complex activity (P < 0.001). | [7] |

| Electron Transport Chain (ETC) Complex Activities | Aged Rats | Not specified | 14 and 21 days | Significantly improved activities of ETC complexes. | [8] |

| TCA Cycle Enzyme Activities | Aged Rats | Not specified | Not specified | Increased activities of isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and malate (B86768) dehydrogenase. | [9] |

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption using a Seahorse XFe Analyzer

This protocol outlines the general steps for assessing mitochondrial function in isolated mitochondria or permeabilized cells using a Seahorse XFe Analyzer.

1. Preparation of Materials:

-

Seahorse XFe96 or XFe24 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty-acid-free BSA, pH 7.2 at 37°C.[10]

-

Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A).[10]

2. Cell/Mitochondria Plating:

-

For adherent cells, seed at an appropriate density in a Seahorse XF cell culture microplate and allow to attach.[11]

-

For isolated mitochondria, add a specific amount (e.g., 15 µg) of mitochondrial protein to each well of a pre-chilled Seahorse plate.[10]

3. Sensor Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]

4. Assay Execution:

-

Replace the cell culture medium or mitochondrial isolation buffer with pre-warmed MAS containing the desired substrates (e.g., 10 mM pyruvate, 2 mM malate).[10]

-

Place the cell plate in a non-CO2 incubator at 37°C for approximately one hour.

-

Load the injector ports of the hydrated sensor cartridge with inhibitors and uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A).[10]

-

Calibrate the Seahorse XFe Analyzer with the sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol typically involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[10]

5. Data Analysis:

-

Use the Seahorse Wave software to analyze the oxygen consumption rate (OCR) data and calculate key parameters of mitochondrial function.[12]

Carnitine Palmitoyltransferase (CPT) Activity Assay

This colorimetric assay measures the activity of CPT by detecting the release of Coenzyme A (CoA-SH).[3]

1. Reagent Preparation:

-

Reaction Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 2 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 0.2% Triton X-100.[3]

-

Substrate Solution: L-carnitine solution.

-

Sample: Isolated mitochondria or cell/tissue homogenates.

2. Assay Procedure:

-

In a 96-well plate, add 175 µL of Reaction Buffer to each well.[3]

-

Add 10 µL of the sample to the wells. Include a blank control with homogenization buffer.[3]

-

Pre-incubate the plate at 30°C for 5 minutes.[3]

-

Initiate the reaction by adding 15 µL of the L-carnitine substrate solution.[3]

-

Immediately monitor the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.[3]

3. Data Analysis:

-

Calculate the rate of change in absorbance (ΔA412/min).

-

Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation.[3]

-

Express enzyme activity as nmol/min/mg of protein.[3]

ATP Production Assay

This bioluminescent assay quantifies the rate of ATP production in isolated mitochondria.[13]

1. Reagent Preparation:

-

ATP standard solutions: A series of known ATP concentrations (e.g., 0.1 to 50 µM).[13]

-

Substrate solutions: For example, 0.05 mM palmitoyl-L-carnitine + 2 mM malate.[13]

-

Luciferin-luciferase reagent. [13]

-

Sample: Isolated mitochondria.

2. Assay Procedure:

-

Generate a standard curve by measuring the light production (relative light units) of the ATP standard solutions following the addition of the luciferin-luciferase reagent.[13]

-

In a luminometer-compatible plate, add the mitochondrial sample, substrate solution, and ADP.

-

Initiate the reaction and measure the light emission over time using a luminometer.

3. Data Analysis:

-

Use the standard curve to quantify the rate of ATP synthesis for each substrate combination.[13]

Conclusion

This compound plays a fundamental and multifaceted role in mitochondrial respiration. Its primary function as a transporter of long-chain fatty acids via the carnitine shuttle is the rate-limiting step for fatty acid β-oxidation, a major pathway for ATP production. Beyond this, L-carnitine contributes to the maintenance of a healthy mitochondrial acetyl-CoA/CoA ratio, thereby influencing the activity of the TCA cycle and the overall efficiency of oxidative phosphorylation. The quantitative data from numerous studies consistently demonstrate that L-carnitine supplementation can enhance mitochondrial function, as evidenced by increased oxygen consumption, ATP production, and the activity of key metabolic enzymes. The detailed experimental protocols provided herein offer standardized methods for the continued investigation of L-carnitine's bioenergetic effects, which is of significant interest to researchers and professionals in the fields of metabolic disease, aging, and drug development.

References

- 1. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Effects of L-carnitine on the pyruvate dehydrogenase complex and carnitine palmitoyl transferase activities in muscle of endurance athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Age-associated decreased activities of mitochondrial electron transport chain complexes in heart and skeletal muscle: role of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Supplementation of L-carnitine improves mitochondrial enzymes in heart and skeletal muscle of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. escholarship.org [escholarship.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Carnitine L-Tartrate in Fatty Acid Metabolism and Ketogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine L-tartrate, a salt of L-carnitine, is a critical cofactor in cellular energy metabolism. Its primary role lies in the facilitation of long-chain fatty acid transport into the mitochondrial matrix, a rate-limiting step in their subsequent β-oxidation. This process is fundamental for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. Furthermore, by modulating the intramitochondrial acetyl-CoA/CoA ratio, L-carnitine L-tartrate indirectly influences the process of ketogenesis, the synthesis of ketone bodies from fatty acid-derived acetyl-CoA. This technical guide provides an in-depth examination of the biochemical mechanisms by which L-carnitine L-tartrate governs fatty acid oxidation and ketogenesis, supported by quantitative data from pertinent studies, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways.

Introduction

L-carnitine is a quaternary ammonium (B1175870) compound synthesized endogenously from the amino acids lysine (B10760008) and methionine, and it is also obtained from dietary sources, primarily red meat.[1][2] L-carnitine L-tartrate is a stabilized form of L-carnitine that is commonly used in dietary supplements due to its rapid absorption rate.[3] The indispensable role of L-carnitine in energy metabolism stems from its function as a carrier molecule for long-chain fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to these molecules.[1][4] This transport is essential for the subsequent breakdown of fatty acids through β-oxidation to produce acetyl-CoA.[4] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for ATP production or, under specific metabolic conditions such as fasting or a ketogenic diet, be shunted towards the synthesis of ketone bodies in the liver.[2] This guide will elucidate the intricate role of L-carnitine L-tartrate in these two interconnected metabolic processes.

The Carnitine Shuttle and Fatty Acid Oxidation

The transport of long-chain fatty acids into the mitochondrial matrix is facilitated by the carnitine shuttle system, a multi-enzyme process.

Mechanism of the Carnitine Shuttle:

-

Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) esters, forming fatty acyl-CoAs, a reaction catalyzed by acyl-CoA synthetases.

-

Formation of Acylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the acyl group from fatty acyl-CoA to L-carnitine, forming acylcarnitine and releasing free CoA.[4]

-

Translocation into the Matrix: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[4]

-

Reformation of Fatty Acyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the acyl group from acylcarnitine back to CoA, reforming fatty acyl-CoA and regenerating free L-carnitine.

-

Return of Carnitine: The free L-carnitine is then transported back to the cytosol by CACT to continue the shuttle process.

Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The acetyl-CoA can then enter the TCA cycle.

References

Biochemical Characterization of L-Carnitine L-Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine L-tartrate, a salt of L-carnitine, is a compound of significant interest in the fields of biochemistry, pharmacology, and nutritional science. Its primary biochemical role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1][2] This technical guide provides a comprehensive overview of the biochemical characterization of L-carnitine L-tartrate, including its physicochemical properties, detailed experimental protocols for its analysis, and an exploration of its involvement in key metabolic and signaling pathways.

Physicochemical Properties

L-carnitine L-tartrate is a white to off-white crystalline powder.[1][3] It is the stable form of L-carnitine and is noted for being less hygroscopic than pure L-carnitine, though it is still considered a hygroscopic substance.[4][5][6][7] This property can present challenges in formulation and storage, leading to issues like stickiness and clumping.[5][6][7] The compound is generally stable under ambient conditions and is resistant to light and heat.[8] However, prolonged exposure to high humidity can lead to deliquescence and the release of trimethylamine, resulting in a fishy odor.[9][10]

A summary of the key physicochemical properties of L-carnitine L-tartrate is presented in Table 1.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][3] |

| Molecular Formula | C₁₈H₃₆N₂O₁₂ | [11] |

| Molecular Weight | 472.49 g/mol | [1][12] |

| Melting Point | 176-181 °C | [13] |

| Solubility | Highly soluble in water; Soluble in dilute acid; Slightly soluble in methanol (B129727); Insoluble in ethanol, ether, and chloroform. | [3][8][12][14] |

| pH (0.5g in 20mL water) | 3.0 - 4.5 | [15] |

| Specific Rotation | -9.5° to -11.0° | [15] |

| Hygroscopicity | Hygroscopic | [5][6][7] |

| Stability | Stable at ambient conditions; Resistant to light and heat. | [8] |

Metabolic and Signaling Pathways

Role in Fatty Acid Metabolism: The Carnitine Shuttle

The primary and most well-characterized role of L-carnitine is its essential function in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle. This pathway is critical for the subsequent β-oxidation of fatty acids to produce ATP. The key enzymes involved in this process are Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[1][2][16]

Figure 1: The Carnitine Shuttle Pathway.

Modulation of Cellular Signaling Pathways

Recent research has illuminated the role of L-carnitine in modulating key cellular signaling pathways, particularly those involved in muscle protein synthesis and antioxidant defense.

L-carnitine supplementation has been shown to activate the Insulin-like Growth Factor-1 (IGF-1)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[17][18] This pathway is a critical regulator of muscle protein synthesis and an inhibitor of muscle protein degradation. Activation of this pathway by L-carnitine may contribute to its observed effects on muscle mass and recovery.[17]

Figure 2: L-Carnitine's Influence on the IGF-1 Signaling Pathway.

L-carnitine L-tartrate exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][19][20] This helps to mitigate oxidative stress, which is implicated in a variety of pathological conditions and exercise-induced muscle damage.

Figure 3: Antioxidant Mechanism of L-Carnitine L-Tartrate.

Experimental Protocols

Quantification by Non-Aqueous Titration

This method is suitable for the quantitative analysis of L-carnitine L-tartrate in bulk powder and pharmaceutical dosage forms.[21][22][23][24]

-

Principle: The basic nitrogen atom of the quaternary ammonium (B1175870) group of L-carnitine is titrated with a standard solution of a strong acid in a non-aqueous solvent.

-

Reagents and Equipment:

-

0.1 M Perchloric acid in glacial acetic acid

-

Glacial acetic acid

-

Crystal violet indicator solution

-

Standard laboratory glassware (burette, pipette, conical flask)

-

Analytical balance

-

-

Procedure:

-

Accurately weigh about 0.2 g of L-carnitine L-tartrate and dissolve it in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution.

-

Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

-

Perform a blank titration using 50 mL of glacial acetic acid.

-

-

Calculation:

Where:

-

V_sample = Volume of perchloric acid consumed by the sample (mL)

-

V_blank = Volume of perchloric acid consumed by the blank (mL)

-

M_perchloric_acid = Molarity of perchloric acid solution

-

W_sample = Weight of the sample (g)

-

472.49 = Molecular weight of L-carnitine L-tartrate

-

Figure 4: Workflow for Non-Aqueous Titration of L-Carnitine L-Tartrate.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive method for the quantification of L-carnitine L-tartrate, especially in complex matrices.[25][26][27][28]

-

Principle: Separation of L-carnitine from other components is achieved on a stationary phase with a suitable mobile phase, followed by detection using a UV or mass spectrometry detector.

-

Chromatographic Conditions (Example):

-

Sample Preparation:

-

Prepare a stock solution of L-carnitine L-tartrate in the mobile phase.

-

For solid dosage forms, crush tablets and dissolve a known weight of the powder in the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of L-carnitine L-tartrate in the sample by comparing its peak area to the calibration curve.

-

Figure 5: General Workflow for HPLC Analysis of L-Carnitine L-Tartrate.

Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[29][30][31][32]

-

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution fades. The degree of discoloration is proportional to the antioxidant activity.

-

Reagents and Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

L-carnitine L-tartrate solutions of various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the L-carnitine L-tartrate sample in methanol or ethanol.

-

In a test tube or microplate well, mix a specific volume of the sample solution with a specific volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm.

-

A blank is prepared with the solvent instead of the sample.

-

-

Calculation:

Where:

-

A_blank = Absorbance of the blank

-

A_sample = Absorbance of the sample

-

Figure 6: Workflow for the DPPH Antioxidant Assay.

Conclusion

L-carnitine L-tartrate is a biochemically significant compound with a well-established role in fatty acid metabolism and emerging evidence of its influence on cellular signaling and antioxidant defense mechanisms. A thorough understanding of its physicochemical properties and the application of appropriate analytical methods are crucial for its effective use in research, drug development, and nutritional applications. This technical guide provides a foundational understanding of these aspects to aid professionals in their work with this versatile molecule. Further research into its specific interactions with cellular pathways will continue to unveil its full therapeutic and performance-enhancing potential.

References

- 1. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. foodsweeteners.com [foodsweeteners.com]

- 4. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. JP5367328B2 - Carnitine-containing preparation - Google Patents [patents.google.com]

- 10. CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them - Google Patents [patents.google.com]

- 11. Levocarnitine tartrate | C18H36N2O12 | CID 57349413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. 36687-82-8 L-Carnitine-L-tartrate AKSci E857 [aksci.com]

- 14. L-Carnitine-L-tartrate CAS#: 36687-82-8 [m.chemicalbook.com]

- 15. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 16. mdpi.com [mdpi.com]

- 17. Supplementation of carnitine leads to an activation of the IGF-1/PI3K/Akt signalling pathway and down regulates the E3 ligase MuRF1 in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jddtonline.info [jddtonline.info]

- 22. researchgate.net [researchgate.net]

- 23. Analytical method development and validation of L-Carnitine L-Tartarate in Pharmaceutical Dosage forms (Multivitamin tablets) using non aqueous titration | Semantic Scholar [semanticscholar.org]

- 24. jddtonline.info [jddtonline.info]

- 25. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]

- 27. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 28. benchchem.com [benchchem.com]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. mdpi.com [mdpi.com]

- 31. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 32. researchgate.net [researchgate.net]

L-Carnitine Tartrate: A Deep Dive into its Central Role in Cellular Energy Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine tartrate, a stable salt of L-carnitine, is a critical molecule in cellular energy metabolism. Its primary and most well-understood function is to act as a shuttle for long-chain fatty acids, transporting them from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce adenosine (B11128) triphosphate (ATP). This in-depth technical guide explores the core mechanisms of this compound's impact on cellular energy production, detailing its role in fatty acid metabolism, the intricate workings of the carnitine shuttle, and its influence on key mitochondrial enzymes and signaling pathways. The guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the involved pathways and workflows to offer a comprehensive resource for researchers and professionals in the field.

The Carnitine Shuttle: The Gateway for Fatty Acid Oxidation

The mitochondrial inner membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the essential transport system that facilitates the entry of these fatty acids into the mitochondrial matrix, a rate-limiting step in their oxidation.[1] L-carnitine is the central component of this shuttle.

The shuttle operates through the coordinated action of three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine.[1]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitine and coenzyme A back into acyl-CoA and free L-carnitine.[1]

The regenerated acyl-CoA is then available for β-oxidation within the mitochondria.

Quantitative Impact of this compound on Cellular Energy Metrics

While extensive research highlights the qualitative role of L-carnitine in energy metabolism, specific quantitative data from controlled studies using this compound is crucial for a precise understanding of its effects.

Table 1: Effect of L-Carnitine Supplementation on Fat Metabolism

| Parameter | Supplementation | Outcome | Reference |

| Fat Utilization Efficiency | L-Carnitine | 27% improvement | [2][3] |

Table 2: Effect of L-Carnitine Supplementation on Markers of Muscle Damage and Recovery

| Marker | Supplementation | Outcome | Reference |

| Creatine Kinase (CK) | 2 g/day L-carnitine L-tartrate for 3 weeks | Attenuated exercise-induced increase | [4][5] |

| Myoglobin | 2 g/day L-carnitine L-tartrate for 3 weeks | Attenuated exercise-induced increase | [4][5] |

| Malondialdehyde (MDA) | 2 g/day L-carnitine L-tartrate for 3 weeks | Faster return to resting values post-exercise | [4][5] |

| Muscle Soreness | 2 g/day L-carnitine L-tartrate for 3 weeks | Significantly reduced after physical exertion | [6] |

| Muscle Disruption (MRI) | 2 g/day L-carnitine L-tartrate for 3 weeks | 41-45% of the placebo area | [4] |

Influence on Mitochondrial Enzymes and Signaling Pathways

Beyond its direct role in fatty acid transport, this compound can influence cellular energy homeostasis through its effects on key mitochondrial enzymes and signaling pathways.

Pyruvate Dehydrogenase Complex (PDC)

L-carnitine can modulate the activity of the Pyruvate Dehydrogenase Complex (PDC), which links glycolysis to the TCA cycle. By accepting acetyl groups from acetyl-CoA to form acetyl-L-carnitine, L-carnitine helps to maintain a pool of free Coenzyme A (CoA). This is crucial for the continued activity of PDC, especially during high rates of glucose oxidation.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a master regulator of cellular energy status. While the direct interaction is complex, L-carnitine's role in promoting fatty acid oxidation can influence the AMP:ATP ratio, a key activator of AMPK. One study observed that L-carnitine supplementation led to lowered AMPK activity, suggesting that the resulting ATP generation may have reduced the metabolic stress that typically activates AMPK.[7]

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key transcriptional coactivator that promotes mitochondrial biogenesis and fatty acid oxidation. L-carnitine can influence the expression of genes associated with lipid metabolism signaling, including PGC-1α.[8]

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted from a radiochemical assay to measure CPT I activity in isolated mitochondria.

Materials:

-

Isolated mitochondria from tissue or cell culture

-

Reaction Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN

-

40 mg/L rotenone

-

0.5% BSA (fatty acid-free)

-

100 µM Palmitoyl-CoA

-

400 µM L-carnitine with 1 µCi of L-[³H]carnitine

-

Ice-cold 1M perchloric acid

-

Water-saturated butanol

Procedure:

-

Prepare the reaction mixture containing all components except the mitochondrial sample.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the mitochondrial sample.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold 1M perchloric acid.

-

Centrifuge at 12,000 x g for 2 minutes to pellet the protein.

-

Transfer the supernatant to a new tube.

-

Add water-saturated butanol to extract the formed [³H]palmitoylcarnitine.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer an aliquot of the upper butanol phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

CPT activity is expressed as nmol of palmitoylcarnitine (B157527) formed per minute per mg of mitochondrial protein.

Measurement of ATP Concentration in Muscle Tissue

This protocol outlines a method for determining ATP concentration in muscle tissue samples.

Materials:

-

Muscle tissue biopsy sample

-

Liquid nitrogen

-

0.6 M Perchloric acid

-

3 M Potassium carbonate

-

ATP assay kit (luciferin-luciferase based)

-

Luminometer

Procedure:

-

Immediately freeze the muscle biopsy sample in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold 0.6 M perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding 3 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Use the resulting supernatant for ATP measurement.

-

Follow the manufacturer's instructions for the ATP assay kit, which typically involves adding the sample to a luciferin-luciferase reaction mixture.

-

Measure the light emission using a luminometer.

-

Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.

-

Normalize the ATP concentration to the tissue weight or protein content.

Conclusion

This compound plays a fundamental and multifaceted role in cellular energy production. Its primary function as a shuttle for long-chain fatty acids is indispensable for β-oxidation and subsequent ATP synthesis. The available data, though requiring further expansion through targeted quantitative studies, indicates that supplementation with this compound can enhance fat utilization and mitigate exercise-induced muscle damage. Furthermore, its modulatory effects on key metabolic enzymes and signaling pathways, including PDC, AMPK, and PGC-1α, underscore its broader influence on cellular energy homeostasis. The detailed experimental protocols provided herein offer a foundation for researchers to further elucidate the precise quantitative impact of this compound on cellular bioenergetics, paving the way for its potential therapeutic and performance-enhancing applications.

References

- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. trpa.gov [trpa.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. "l-Carnitine l-tartrate Supplementation Favorable Affects Biochemical M" by Jen-Yu Ho, William J. Kraemer et al. [scholarworks.merrimack.edu]

- 7. Effect of L-carnitine Supplementation on Nutritional Status and Physical Performance Under Calorie Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physiological Functions of L-Carnitine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine L-tartrate (LCLT) is a salt of L-carnitine, an essential quaternary amine involved in cellular energy metabolism. This document provides a comprehensive overview of the physiological functions of LCLT, with a focus on its mechanisms of action, impact on exercise performance and recovery, and its role in mitigating oxidative stress. Quantitative data from key clinical trials are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex biological processes involving L-carnitine tartrate.

Core Physiological Functions of this compound

L-carnitine plays a critical role in energy production by acting as a shuttle for long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine (B11128) triphosphate (ATP).[1][2] this compound is a highly bioavailable form of L-carnitine, with studies suggesting it is absorbed more rapidly than other forms.[3][4][5] Beyond its fundamental role in fatty acid metabolism, this compound has been shown to exert several other physiological effects, including enhancing exercise performance, improving recovery from strenuous activity, and reducing markers of oxidative stress.[6][7][8]

Fatty Acid Metabolism

The primary and most well-established function of L-carnitine is its indispensable role in the transport of long-chain fatty acids across the inner mitochondrial membrane.[1][2] This process, known as the carnitine shuttle, is crucial for tissues that rely heavily on fatty acid oxidation for energy, such as skeletal and cardiac muscle.[1][6] By facilitating the entry of fatty acids into the mitochondria, this compound supports sustained energy production, which is particularly important during prolonged physical activity.[9][10]

dot

Caption: The Carnitine Shuttle: Transport of Fatty Acids into the Mitochondria.

Exercise Performance and Recovery

Supplementation with this compound has been shown to positively impact various aspects of exercise performance and recovery.[11][12] Studies have demonstrated its effectiveness in reducing exercise-induced muscle damage, alleviating muscle soreness, and improving overall recovery.[6][7][13] One of the proposed mechanisms for these benefits is the enhancement of blood flow and oxygen supply to the muscle tissue, which can reduce hypoxia-induced cellular damage.[14]

Furthermore, this compound supplementation has been associated with a reduction in markers of metabolic stress, such as hypoxanthine, xanthine (B1682287) oxidase, and malondialdehyde, following strenuous exercise.[6][13] It has also been observed to lower serum levels of creatine (B1669601) kinase and myoglobin, which are indicators of muscle tissue disruption.[6][13]

Attenuation of Oxidative Stress

Intense physical exercise can lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.[15][16] this compound has demonstrated antioxidant properties, helping to mitigate this exercise-induced oxidative stress.[6][17] Supplementation has been shown to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[6][18] By reducing the formation of free radicals and protecting cells from oxidative damage, this compound can contribute to improved recovery and reduced muscle fatigue.[16][19]

dot

Caption: this compound's Role in Mitigating Oxidative Stress.

Interaction with Androgen Receptors

Emerging research suggests that this compound may also play a role in modulating the androgen receptor (AR) signaling pathway.[20][21] Studies have indicated that LCLT supplementation can increase the density of androgen receptors in muscle cells.[20][21][22] This upregulation of AR content may enhance the uptake of testosterone, potentially promoting recovery and protein synthesis.[21][22] This hormonal interaction represents a novel mechanism through which this compound may exert its beneficial effects on muscle tissue.

dot

Caption: this compound and Androgen Receptor Upregulation.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound supplementation.

Table 1: Effects of this compound on Exercise Recovery and Muscle Damage

| Study | Dosage | Duration | Population | Key Findings |

| Stefan et al. (2021)[18] | 3g LCLT/day (providing 2g L-carnitine) | 5 weeks | 80 healthy, physically active adults (21-65 years) | Improved perceived recovery and soreness (p=0.021); Lowered serum creatine kinase (p=0.016); Blunted declines in strength and power; Increased serum superoxide dismutase. |

| Volek et al. (2002)[13] | 2g L-carnitine/day (as LCLT) | 3 weeks | Resistance-trained men | Attenuated exercise-induced increases in plasma markers of purine (B94841) catabolism, free radical formation, and muscle tissue disruption (myoglobin, creatine kinase). |

| Giamberardino et al. (cited in[13]) | 3g carnitine/day | 3 weeks | Not specified | Attenuated eccentric exercise-induced delayed-onset muscle soreness and accumulation of creatine kinase. |

Table 2: Effects of this compound on Performance and Metabolic Markers

| Study | Dosage | Duration | Population | Key Findings |

| Huang et al. (2012)[8] | 2g L-carnitine/day | 9 weeks | Resistance-trained males | Significant increases in bench press and leg press lifting volume; Increased mean and peak power; Reduced post-exercise blood lactate; Increased total antioxidant capacity. |

| Wall et al. (2011)[1] | 2g this compound twice daily with carbohydrates | 24 weeks | 14 recreational athletes | Lower perceived exertion at 50% and 80% VO2max. |

| A pilot clinical trial[23] | 760mg LCLT/day (500mg L-carnitine) | 4 weeks | 24 overweight Japanese males | In the motivated group, significant body weight loss (-1.10 kg) and a decrease in serum triglycerides. |

Table 3: Effects of this compound on Androgen Receptor and Hormonal Responses

| Study | Dosage | Duration | Population | Key Findings |

| Kraemer et al. (2006)[21][24] | 2g L-carnitine/day (as LCLT) | 3 weeks | 10 resistance-trained men | Upregulated pre-exercise androgen receptor content compared to placebo (p<0.05). |

Experimental Protocols

This section details the methodologies employed in key studies to provide a framework for future research.

Study Design for Exercise Recovery and Muscle Damage (Stefan et al., 2021)[18]

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: 80 healthy, physically active adults aged 21-65 years, split into two groups of 40 (this compound and placebo).

-

Intervention: Supplementation with 3 grams of this compound (providing 2 grams of elemental L-carnitine) or a placebo daily for 5 weeks.

-

Exercise Protocol: Participants completed a maintenance exercise training program culminating in a high-volume exercise challenge (split squats to muscular failure).

-

Primary Outcomes: Muscle damage measured by serum creatine kinase (CK) and recovery assessed by the Perceived Recovery Status (PRS) scale.

-

Secondary Outcomes: Muscle power (countermovement jump, squat jump), muscle strength (isometric midthigh pull), and antioxidant activity (superoxide dismutase levels).

-

Data Collection: Measurements were taken at baseline and at 48 hours post-exercise challenge.

dot

References

- 1. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. mammothlabssupplements.com [mammothlabssupplements.com]

- 4. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Carnitine Bioavailability Study | Learn More | NOW [nowfoods.com]

- 6. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 8. Effects of nine weeks L-Carnitine supplementation on exercise performance, anaerobic power, and exercise-induced oxidative stress in resistance-trained males - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trpa.gov [trpa.gov]

- 10. youtube.com [youtube.com]

- 11. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

- 12. L-Carnitine: Benefits, side effects, and dosage [medicalnewstoday.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facebook [cancer.gov]

- 20. legionathletics.com [legionathletics.com]

- 21. Androgenic responses to resistance exercise: effects of feeding and L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Pilot Clinical Trial on L-Carnitine Supplementation in Combination with Motivation Training: Effects on Weight Management in Healthy Volunteers [scirp.org]

- 24. infisport.com [infisport.com]

Preliminary Studies on L-carnitine Tartrate and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine, a conditionally essential nutrient, plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Emerging evidence suggests that its biological activities extend beyond this primary function, demonstrating a significant influence on the regulation of gene expression across various tissues. This technical guide provides a comprehensive overview of preliminary studies investigating the effects of L-carnitine tartrate on gene expression. It summarizes key quantitative findings, details common experimental methodologies, and visualizes the signaling pathways implicated in L-carnitine's modulatory effects. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Modulation of Gene Expression by this compound

This compound supplementation has been shown to alter the expression of a diverse array of genes involved in several key biological processes, including muscle protein synthesis, lipid metabolism, inflammation, and cellular health. The following tables summarize the quantitative data from various studies.

Muscle Growth and Recovery

This compound has been investigated for its potential to enhance muscle growth and recovery by modulating the expression of genes related to androgen signaling and protein synthesis.

| Gene/Protein | Organism/Cell Type | This compound Dosage | Experimental Condition | Key Finding |

| Androgen Receptor (AR) | Humans (resistance-trained men) | 2 g/day for 21 days | Pre-exercise | Upregulated AR content compared to placebo (12.9 ± 5.9 vs 11.2 ± 4.0 arbitrary units, P<0.05)[3] |

| Androgen Receptor (AR) | Humans (resistance-trained men) | 2 g/day for 21 days | Post-resistance exercise with feeding | Significantly increased AR content compared to baseline and water trials[3] |

| Insulin-like Growth Factor-Binding Protein 3 (IGFBP-3) | Humans | 2 g/day | Not specified | Increased levels[4][5] |

| Atrogin-1, MuRF1, DRE1 | Piglets (skeletal muscle) | Not specified | Dietary supplementation | Significantly down-regulated[6] |

| Proto-oncogene c-fos, c-jun, ATF3 | Piglets (skeletal muscle) | Not specified | Dietary supplementation | Down-regulated[6] |

Lipid Metabolism and Energy Homeostasis

L-carnitine's primary role in fatty acid transport is reflected in its influence on the expression of genes central to lipid metabolism, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).

| Gene | Organism/Cell Type | This compound Dosage | Experimental Condition | Key Finding |

| PPAR-γ, GLUT-4 (muscle) | Rats | 300 mg/kg of diet for 6 weeks | Chronic exercise | Increased mRNA expression (P<0.05)[7][8] |

| PPAR-γ, GLUT-2 (liver) | Rats | 300 mg/kg of diet for 6 weeks | Chronic exercise | Increased mRNA expression (P<0.05)[7][8] |

| PPAR-α, PPAR-δ | Adipocytes, Hepatocytes, Muscle cells | Not specified | 24 and 48 hours supplementation | Significant upregulation of mRNA expression[9] |

| ALDH1A1, OGT, HMGCR | Hepatocytes | Not specified | Extended administration | Modulated mRNA expression[9] |

| SLC25A20 (Carnitine-acylcarnitine translocase) | Bovine (PBMCs) | 25 g/day | LPS challenge | Remained stable in the L-carnitine group, while upregulated in the control group[10][11] |

| COX4I1 | Bovine (PBMCs) | 25 g/day | LPS challenge | Downregulated in the L-carnitine group, while stable in the control group[10][11] |

Inflammation and Apoptosis

This compound has demonstrated anti-inflammatory and anti-apoptotic effects by modulating the expression of relevant genes.

| Gene | Organism/Cell Type | This compound Dosage | Experimental Condition | Key Finding |

| Leukotriene B4 (LTB4) | Human Keratinocytes (HaCaT cells) | Not specified | LPS-stimulated inflammation | Down-regulation of -4.59-fold change compared to baseline[12] |

| Bcl-2 | Mice | 100 mg/kg/day for 31 days | Formalin-induced toxicity | Significantly increased gene expression[13][14] |

| Bax | Mice | 100 mg/kg/day for 31 days | Formalin-induced toxicity | Decreased gene expression[13] |

| Caspase-9 | Rats | 200 mg/kg/day for 6 months | Monosodium glutamate-induced toxicity | Significantly reduced gene expression[14] |

Cellular Health and Aging

Studies suggest that L-carnitine may impact cellular lifespan and health by influencing the expression of genes related to telomere maintenance.

| Gene | Organism/Cell Type | This compound Dosage | Experimental Condition | Key Finding |

| hTERT (human Telomerase Reverse Transcriptase) | Human Adipose Tissue-derived Mesenchymal Stem Cells (aged) | 0.2 mM | 48 hours treatment | 89.57-fold increase in mRNA expression (p<0.0001)[15] |

Experimental Protocols

The following section details the methodologies commonly employed in studies investigating the effects of this compound on gene expression.

In Vitro Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are utilized depending on the research focus, including human keratinocytes (HaCaT)[12], myoblasts[16][17], adipocytes, hepatocytes, and skeletal muscle cells.[9]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in the culture medium to achieve desired concentrations (e.g., 50 µM to 5 mM).[16][17][18] Cells are incubated with the treatment for a specified duration, ranging from hours to several days. Control groups are treated with the vehicle (the solvent used to dissolve this compound).

Animal Studies

-

Animal Models: Common animal models include rats (Wistar or Sprague-Dawley) and mice (BALB/c).[7][13]

-

Supplementation: this compound is typically administered orally, either mixed in the diet (e.g., 300 mg/kg of diet) or via gavage.[7][19]

-

Experimental Design: Animals are often divided into control, L-carnitine supplemented, exercise, and combined L-carnitine and exercise groups.[7] Blood and tissue samples are collected at the end of the study period for analysis.

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[3][5]

-

Participants: Often involve healthy, recreationally active individuals or specific patient populations.[3][5]

-

Dosage and Duration: A common dosage is 2 grams of this compound per day, with study durations ranging from a few weeks to several months.[3][4]

-

Sample Collection: Blood samples and muscle biopsies are frequently collected before and after the intervention period.[3][4]

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from cells or tissues using commercially available kits or standard protocols like Trizol extraction.[20]

-

Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This is a widely used technique to quantify the expression of specific genes. The relative expression of target genes is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).[13][21]

-

RNA-Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive profile of the transcriptome, allowing for the identification of differentially expressed genes on a genome-wide scale.[18]

Signaling Pathways and Mechanisms of Action

This compound appears to exert its effects on gene expression through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these proposed mechanisms.

Androgen Receptor Signaling Pathway

This compound supplementation has been shown to upregulate the expression of the androgen receptor (AR).[3][4] This may enhance the sensitivity of muscle cells to androgens like testosterone, potentially promoting muscle protein synthesis and recovery.

PPAR Signaling Pathway

This compound can modulate the expression of Peroxisome Proliferator-Activated Receptors (PPARs) and their target genes, which are central regulators of lipid and glucose metabolism.[7][8][9]

References

- 1. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Androgenic responses to resistance exercise: effects of feeding and L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. legionathletics.com [legionathletics.com]

- 5. mdpi.com [mdpi.com]

- 6. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Inflammatory Gene Expression in Keratinocytes Using a Composition Containing Carnitine, Thioctic Acid and Saw Palmetto Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate‐induced rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-carnitine Effectively Induces hTERT Gene Expression of Human Adipose Tissue-derived Mesenchymal Stem Cells Obtained from the Aged Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Low Doses of this compound and Lipid Multi-Particulate Formulated Creatine Monohydrate on Muscle Protein Synthesis in Myoblasts and Bioavailability in Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. This compound Downregulates the ACE2 Receptor and Limits SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Effects of L-Carnitine Tartrate on Core Cell Signaling Pathways

Introduction

L-carnitine (B1674952), a quaternary amine synthesized from the essential amino acids lysine (B10760008) and methionine, is a critical component of cellular energy metabolism.[1][2] Its primary physiological role is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation and subsequent energy production in the form of ATP.[3][4][5] L-carnitine L-tartrate, a salt of L-carnitine, is a highly bioavailable form of this compound and is frequently utilized in dietary supplements.[6] Beyond its fundamental role in fatty acid metabolism, emerging research has illuminated the significant modulatory effects of L-carnitine tartrate on a variety of cell signaling pathways. These pathways are integral to processes such as muscle protein synthesis, inflammation, oxidative stress, and cellular protection. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on these core signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Modulation of Anabolic Signaling: The PI3K/Akt/mTOR Pathway

This compound has been shown to play a role in anabolic processes, particularly in muscle protein synthesis, through its influence on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[7][8]

Synergistic Enhancement of Muscle Protein Synthesis

Research has demonstrated that while low doses of this compound (50 µM) or creatine (B1669601) monohydrate (0.5 µM) individually do not significantly affect myoblast protein synthesis, their combination results in a synergistic and significant increase in this process.[9][10] This suggests a cooperative mechanism of action that enhances anabolic signaling. This combination leads to increased phosphorylation of Akt and ribosomal protein S6 (RPS6), key downstream effectors in the mTOR pathway, indicating an activation of this anabolic signaling cascade.[9]

Quantitative Data: In Vitro Protein Synthesis

| Treatment Group | Concentration | Fold Increase in Protein Synthesis (vs. Vehicle Control) | Key Signaling Changes | Reference |

| This compound (LCT) | 50 µM | No significant effect | - | [9][10] |

| Creatine Monohydrate (Cr) | 0.5 µM | No significant effect | - | [9][10] |

| LCT + Cr Combination | 50 µM + 5 µM | Significant Increase | Increased p-Akt, Increased p-RPS6 | [9] |

| IGF-1 (Positive Control) | - | 1.76 ± 0.22 | - | [11] |

| LCT + Cr Combination | 50 µM + 5 µM | 2.02 ± 0.46 | - | [11] |

Experimental Protocol: Myoblast Protein Synthesis Assay

Objective: To quantify the rate of protein synthesis in primary human myoblasts following treatment with this compound and creatine monohydrate.

Methodology:

-

Cell Culture: Primary human myoblasts are cultured in a suitable growth medium until they reach a high level of confluence and differentiation into myotubes is initiated.

-

Treatment: Myotubes are incubated with various concentrations of this compound, creatine monohydrate, or a combination of both. A positive control, such as Insulin-like Growth Factor-1 (IGF-1), and a vehicle control are included.

-

Protein Synthesis Measurement: Protein synthesis is assessed using a radiolabeled amino acid incorporation assay (e.g., ³H-tyrosine) or a non-radioactive alternative like the Surface Sensing of Translation (SUnSET) method, which uses puromycin (B1679871) to tag nascent polypeptide chains.

-

Western Blot Analysis: To analyze signaling pathway activation, cell lysates are collected after treatment. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, RPS6).

-

Detection and Quantification: Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Visualization: PI3K/Akt/mTOR Signaling Pathway

Caption: this compound, in synergy with creatine, activates the PI3K/Akt/mTOR pathway.

Impact on Oxidative Stress and Inflammatory Signaling

This compound demonstrates significant antioxidant and anti-inflammatory properties, primarily through its influence on the Nuclear Factor kappa B (NF-κB) and Nrf2-Keap1 signaling pathways.

Attenuation of Oxidative Stress and Muscle Damage

Supplementation with this compound has been shown to mitigate exercise-induced muscle damage by reducing markers of oxidative stress and cell damage.[1][2] It lowers levels of malondialdehyde (a marker of lipid peroxidation) and creatine kinase (an indicator of muscle cell disruption).[1][2] Furthermore, it enhances the body's antioxidant capacity by increasing levels of enzymes like superoxide (B77818) dismutase (SOD).[1][2]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[12] In response to stimuli like oxidative stress, the IκB inhibitor protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. L-carnitine has been found to inhibit the activation and nuclear translocation of NF-κB.[13][14] This action is thought to be a key mechanism behind its anti-inflammatory effects, leading to reduced expression of cytokines like TNF-α and IL-6.[15][16]

Modulation of the Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-containing genes. L-carnitine has been shown to modulate the Nrf2/Keap1 pathway, enhancing the expression of antioxidant enzymes.[15][17]

Quantitative Data: Markers of Inflammation and Oxidative Stress

| Parameter | Study Population | This compound Dose | Duration | Outcome | Reference |

| Serum Creatine Kinase (CK) | Healthy Adults | 3g/day | 5 weeks | Significantly lower post-exercise vs. Placebo (p=0.016) | [1] |

| Perceived Recovery Status | Healthy Adults | 3g/day | 5 weeks | Significantly improved vs. Placebo (p=0.021) | [1] |

| Serum Superoxide Dismutase (SOD) | Healthy Adults | 3g/day | 5 weeks | Significantly increased vs. Placebo | [1][2] |

| Malondialdehyde (MDA) | Middle-aged Adults | 2g/day | 3 weeks | Return to resting values faster vs. Placebo | [18][19] |

| C-Reactive Protein (CRP) | Meta-analysis | Various | Various | Significantly lowered | [16] |

| TNF-α | Meta-analysis | Various | Various | Significantly lowered | [16] |

| IL-6 | Meta-analysis | Various | Various | Significantly lowered | [16] |

Experimental Protocol: NF-κB Nuclear Translocation Assay

Objective: To determine the effect of L-carnitine on the nuclear translocation of NF-κB in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., hepatocytes, macrophages) is cultured. Cells are pre-treated with L-carnitine for a specified duration before being stimulated with an inflammatory agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[13]

-

Immunofluorescence Staining: Cells are fixed and permeabilized. They are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: Cells are visualized using a fluorescence microscope. The localization of NF-κB (cytoplasmic vs. nuclear) is observed. Quantification of nuclear fluorescence intensity is performed to assess the degree of translocation.

-

Western Blot of Nuclear Fractions: Alternatively, nuclear and cytoplasmic protein fractions are isolated from cell lysates. The amount of NF-κB p65 in each fraction is determined by Western blot to provide a quantitative measure of translocation.[13]

Visualizations: Inflammatory and Oxidative Stress Pathways

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Caption: this compound modulates the Nrf2-Keap1 antioxidant response pathway.

Regulation of the AMPK Energy Sensing Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

AMPK-Dependent Cellular Protection

L-carnitine has been shown to protect against cellular injury through an AMPK-dependent mechanism.[20] For instance, in a model of carboplatin-induced renal injury, L-carnitine prevented apoptosis by activating AMPK.[20] This activation of AMPK leads to the subsequent activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is essential for the protective effects of L-carnitine in this context.[20] In other models, L-carnitine has been shown to protect against radiation-induced lung damage via the AMPK/SIRT1 pathway.[21] However, it is noteworthy that some studies in C2C12 myotubes have found that various AMPK activators can inhibit L-carnitine uptake, suggesting a complex and potentially cell-type-specific regulatory relationship.[22][23]

Quantitative Data: AMPK Pathway Modulation

| Cell/Animal Model | Condition | L-Carnitine Effect | Downstream Effect | Reference |

| Renal Tubular Cells | Carboplatin Injury | Reversed carboplatin-induced decrease in p-AMPK | Increased p-PPARα; Reduced apoptosis | [20] |

| Rat Lung Tissue | Radiation Injury | Activated AMPK/SIRT1 pathway | Protected against radiation damage | [21] |

| C2C12 Myotubes | Basal | AMPK activators inhibited L-carnitine uptake | - | [22] |

Experimental Protocol: Assessing AMPK Activation

Objective: To measure the phosphorylation status of AMPK in response to L-carnitine treatment under conditions of cellular stress.

Methodology:

-

Cell Culture and Stress Induction: Target cells (e.g., renal tubular cells) are cultured and pre-treated with L-carnitine. Cellular stress is then induced using a relevant agent (e.g., carboplatin).

-

Protein Extraction: Whole-cell lysates are prepared from the cells at various time points post-treatment.

-

Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE.

-

Antibody Probing: After transfer to a membrane, the blot is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and total AMPK.

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Visualization: L-Carnitine's Protective AMPK Signaling

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. legionathletics.com [legionathletics.com]

- 7. mdpi.com [mdpi.com]

- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Effects of Low Doses of this compound and Lipid Multi-Particulate Formulated Creatine Monohydrate on Muscle Protein Synthesis in Myoblasts and Bioavailability in Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Low Doses of this compound and Lipid Multi-Particulate Formulated Creatine Monohydrate on Muscle Protein Synthesis in Myoblasts and Bioavailability in Humans and Rodents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. [Role of NF-κB in the protective effects of L-carnitine against oxidative injury in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of L-carnitine in Cardiovascular Health: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. L-Carnitine Protects against Carboplatin-Mediated Renal Injury: AMPK- and PPARα-Dependent Inactivation of NFAT3 | PLOS One [journals.plos.org]

- 21. L-carnitine protects the lung from radiation-induced damage in rats via the AMPK/SIRT1/TGF-1ß pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes [pubmed.ncbi.nlm.nih.gov]

- 23. Rethinking the regulation of l-carnitine transport in skeletal muscle cells. Focus on “Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes” - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability of L-Carnitine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine, a quaternary ammonium (B1175870) compound, plays a critical role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Its physiological importance has led to the widespread use of L-carnitine supplements and the development of its acylated derivatives, acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (GPLC), for various therapeutic applications. Understanding the bioavailability of these different forms is paramount for optimizing their clinical efficacy. This technical guide provides an in-depth exploration of the bioavailability of L-carnitine, ALCAR, and GPLC, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support research and development efforts in this field.

Comparative Pharmacokinetics of L-Carnitine and its Esters

The oral bioavailability of L-carnitine is highly variable and dose-dependent. While L-carnitine from dietary sources is efficiently absorbed (54-87%), the bioavailability of supplemental L-carnitine at pharmacological doses (1-6 grams) is significantly lower, ranging from 5% to 18%.[1][2][4][5] This discrepancy is largely attributed to the saturation of the active transport mechanisms at higher concentrations.[1][4]

The following tables summarize key pharmacokinetic parameters for L-carnitine and its esters based on available human studies.

Table 1: Pharmacokinetic Parameters of L-Carnitine (Oral Administration)

| Parameter | Value | Study Details |

| Dose | 2.0 g (liquid) | Single oral dose in 12 healthy volunteers.[10][11] |

| Cmax (µmol/L) | 84.7 ± 25.2 | [9][10] |

| Tmax (h) | 3.4 ± 0.46 | [9][10] |

| AUC (µmol·h/L) | 2676.4 ± 708.3 | [9][10] |

| Half-life (t½) (h) | 60.3 ± 15.0 | [9][10] |

| Absolute Bioavailability | 5-18% (from supplements) | Oral doses of 1-6g.[1][2] |

Table 2: Pharmacokinetic Parameters of Acetyl-L-Carnitine (Oral Administration)

| Parameter | Value | Study Details |

| Dose | 0.5 g | [9] |

| Cmax (µmol/L) | ~40 (Estimated from plasma increase) | [9] |

| Tmax (h) | 3.1 | [9] |

| AUC (µmol·h/L) | ~48.6 | [9] |

| Half-life (t½) (h) | 4.2 | [9] |

| Bioavailability | Thought to be higher than L-carnitine | [9] |

Table 3: Pharmacokinetic Parameters of Propionyl-L-Carnitine (Intravenous Administration)

| Parameter | Value | Study Details |

| Dose | Not specified (Intravenous) | [9] |

| Half-life (t½) (h) | ~1.1 | [9] |

| Bioavailability | Data not available for oral administration | [9] |

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental design.

Mechanisms of Absorption and Metabolism

The intestinal absorption of L-carnitine is a complex process involving both active transport and passive diffusion.[1][2] At dietary concentrations, absorption is primarily mediated by the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent, high-affinity transporter located on the apical membrane of enterocytes.[12][13][14] At higher, pharmacological doses, this transport system becomes saturated, and passive diffusion becomes the predominant mechanism of absorption.[1][12]

Once absorbed, L-carnitine and its esters can be interconverted within the body. Acetyl-L-carnitine can be hydrolyzed to L-carnitine, and L-carnitine can be acetylated to form ALCAR.[9] This interconversion is a key aspect of their physiological function.

Unabsorbed L-carnitine is metabolized by the gut microbiota to trimethylamine (B31210) (TMA), which is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO).[15][16][17] Elevated TMAO levels have been associated with an increased risk of cardiovascular disease.[15][16]

Signaling and Transport Pathway

Experimental Protocols

The following section details a typical experimental protocol for assessing the bioavailability of L-carnitine and its derivatives in human subjects, based on methodologies cited in the literature.[9][10][11]

Study Design: Single-Dose Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of a specific form of L-carnitine after a single oral dose.

-